![molecular formula C16H15F3N6O2S B6542459 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021263-85-3](/img/structure/B6542459.png)
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a useful research compound. Its molecular formula is C16H15F3N6O2S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.09292940 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target bromodomains, such as brd4 , and have been implicated in various diseases, including cancers .
Mode of Action
It is known that bromodomain inhibitors recognize acetylated lysine for epigenetic reading . This interaction can lead to changes in gene expression and cellular function, potentially influencing disease progression .
Biochemical Pathways
Bromodomain inhibitors can influence a variety of cellular pathways related to gene expression and cellular growth .
Result of Action
Bromodomain inhibitors can influence gene expression and cellular growth, potentially leading to therapeutic effects in various diseases .
Biological Activity
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16F3N5O2S
- Molecular Weight : 397.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects:
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, one study evaluated a related compound's activity against several cancer cell lines (A549, MCF-7, HeLa) and found promising cytotoxicity with IC50 values ranging from 1.06 to 2.73 μM . The mechanism involved the inhibition of c-Met kinase, which is crucial for cancer cell proliferation and survival.
2. Cytotoxicity Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells. The results from acridine orange staining tests demonstrated that it could significantly induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .
The compound's mechanism appears to involve multiple pathways:
- Inhibition of Kinases : It effectively inhibits c-Met kinase activity, which is linked to tumor growth and metastasis.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed .
Data Table: Summary of Biological Activities
Activity Type | Test Subject | IC50 Value (μM) | Mechanism |
---|---|---|---|
Anticancer Activity | A549 (Lung Cancer) | 1.06 ± 0.16 | c-Met Kinase Inhibition |
Anticancer Activity | MCF-7 (Breast Cancer) | 1.23 ± 0.18 | c-Met Kinase Inhibition |
Anticancer Activity | HeLa (Cervical Cancer) | 2.73 ± 0.33 | c-Met Kinase Inhibition |
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on c-Met Inhibitors : A series of triazolo-pyridazine derivatives were synthesized and tested for their anticancer properties. The most effective compound demonstrated significant cytotoxicity across multiple cancer cell lines and was comparable to existing therapies .
- Pharmacokinetic Studies : Animal models have shown that these compounds exhibit high oral bioavailability and favorable pharmacokinetic profiles, suggesting potential for oral administration in therapeutic settings .
Properties
IUPAC Name |
6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-3-1-2-4-13(12)28(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSKDJXKMPZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.